molecular formula C19H21Cl3N2O B11705792 N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide

N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide

Cat. No.: B11705792
M. Wt: 399.7 g/mol
InChI Key: UWHQJNFTVYCSSP-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide is a synthetic organic compound with the molecular formula C19H21Cl3N2O. This compound is characterized by the presence of a trichloromethyl group, a dibenzylamino group, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide typically involves the reaction of 2,2,2-trichloroethanol with dibenzylamine in the presence of a suitable catalyst. The resulting intermediate is then reacted with propanoyl chloride to form the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide involves its interaction with specific molecular targets. The compound is known to disrupt protein-protein interactions, particularly those involving intrinsically disordered proteins such as c-Myc. By binding to these proteins, it induces conformational changes that inhibit their function, leading to cell cycle arrest and apoptosis in certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-(((2-hydroxyanilino)carbothioyl)amino)ethyl)propanamide
  • N-(2,2,2-trichloro-1-(((2-methoxyanilino)carbothioyl)amino)ethyl)propanamide
  • 2,2-dimethyl-N-[(1S)-2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide

Uniqueness

N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to disrupt protein-protein interactions, particularly with intrinsically disordered proteins, sets it apart from other similar compounds .

Properties

Molecular Formula

C19H21Cl3N2O

Molecular Weight

399.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide

InChI

InChI=1S/C19H21Cl3N2O/c1-2-17(25)23-18(19(20,21)22)24(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12,18H,2,13-14H2,1H3,(H,23,25)

InChI Key

UWHQJNFTVYCSSP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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